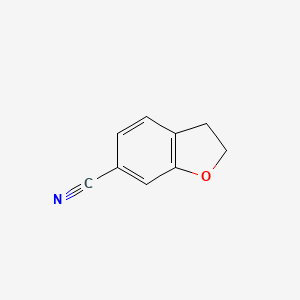

2,3-二氢苯并呋喃-6-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

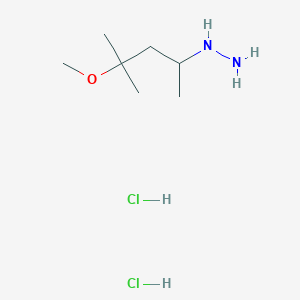

2,3-Dihydrobenzofuran-6-carbonitrile is a chemical compound with the CAS Number: 1112184-64-1 . It has a molecular weight of 145.16 . The IUPAC name for this compound is 2,3-dihydro-1-benzofuran-6-carbonitrile .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans has been a topic of interest in recent years due to their presence in various biologically active natural and pharmaceutical products . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-6-carbonitrile is represented by the formula C9H7NO . The InChI code for this compound is 1S/C9H7NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydrobenzofuran-6-carbonitrile include a molecular weight of 145.16 .科学研究应用

晶体学分析与合成

2,3-二氢苯并呋喃-6-腈衍生物在晶体学和合成中表现出重要的应用。例如,2-(4-氯苯基)-5-(4-甲氧基苯甲酰基)-4-(4-甲基苯基)-4,5-二氢呋喃-3-腈等衍生物已使用 X 射线晶体学合成和分析。这些化合物以符合氯甲基和溴甲基交换规则而著称,提供了对晶体学中同晶和同构概念的见解 (Swamy 等人,2020)。

光反应性和化学转化

已经探索了某些二氢苯并呋喃腈衍生物在不同条件下的光反应性。例如,2-氧代茚并[1,7-bc]呋喃-6-腈在质子溶剂中辐照时表现出 1,3-碳烷氧基转移。这种转移导致形成各种腈,为它们的光反应性和合成化学中的潜在应用提供了宝贵的见解 (Pfoertner 等人,1993)。

OLED 应用

一些二氢苯并呋喃腈化合物在有机发光二极管 (OLED) 中找到应用。已经合成了 6-(3-(9H-咔唑-9-基)苯基)-9-乙基-9H-咔唑-3-腈等化合物,并将其用作蓝色磷光 OLED 中的主体材料。这些材料表现出优异的性能,展示了它们在先进电子应用中的潜力 (Deng 等人,2013)。

光谱表征和 NLO 性质

二氢苯并呋喃腈衍生物已经过光谱表征,研究重点是它们的非线性光学 (NLO) 性质和分子结构。这对于了解它们的电子特性和在光子学和光电子学中的潜在应用至关重要 (Wazzan 等人,2016)。

抗菌和抗氧化活性

这些化合物还表现出抗菌和抗氧化活性。例如,已经合成并评估了某些衍生物的这些特性,显示出作为药物应用候选者的潜力 (Bassyouni 等人,2012)。

缓蚀

在材料科学领域,一些二氢苯并呋喃腈衍生物因其缓蚀性能而受到研究。这在保护钢等金属免受恶劣化学环境影响方面尤为重要 (Yadav 等人,2016)。

抗增殖活性

某些衍生物对人癌细胞系表现出潜在的抗增殖活性。这突出了它们在癌症研究和潜在治疗应用中的重要性 (Ferreira 等人,2018)。

未来方向

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . This suggests that there could be future research directions in exploring these properties further.

作用机制

Target of Action

The primary targets of 2,3-Dihydrobenzofuran-6-carbonitrile are the Bromo and Extra Terminal domain (BET) family proteins , which include BRD2, BRD3, BRD4, and BRDT . Each of these proteins contains two bromodomains, the first bromodomain (BD1) and the second bromodomain (BD2). This compound has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) .

Mode of Action

2,3-Dihydrobenzofuran-6-carbonitrile interacts with its targets by inhibiting the BET proteins. It exhibits a high degree of selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), which allows it to selectively inhibit a subset of the bromodomains . This selectivity could potentially allow for the separation of efficacy and toxicity in therapeutic applications .

Biochemical Pathways

Given its role as a bet inhibitor, it is likely to impact gene expression and transcriptional regulation, as bet proteins are known to play key roles in these processes .

Pharmacokinetics

The pharmacokinetic properties of 2,3-Dihydrobenzofuran-6-carbonitrile have been optimized to improve its bioavailability. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .

Result of Action

The molecular and cellular effects of 2,3-Dihydrobenzofuran-6-carbonitrile’s action are likely to be broad, given the wide-ranging roles of BET proteins in gene expression and cellular function. By selectively inhibiting BD2, this compound could potentially modulate the activity of BET proteins and thereby impact a range of cellular processes .

生化分析

Biochemical Properties

The biochemical properties of 2,3-Dihydrobenzofuran-6-carbonitrile are not fully understood. It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 2,3-Dihydrobenzofuran-6-carbonitrile are not well-documented. It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,3-Dihydrobenzofuran-6-carbonitrile is not fully understood. It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2,3-dihydro-1-benzofuran-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPOMXNJTKGVJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1112184-64-1 |

Source

|

| Record name | 2,3-dihydro-1-benzofuran-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)

![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)

![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2934203.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2934206.png)

![2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2934214.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2934215.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934216.png)